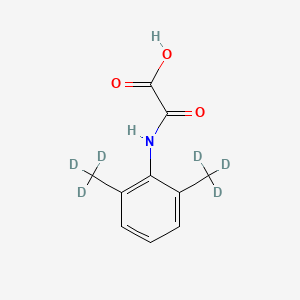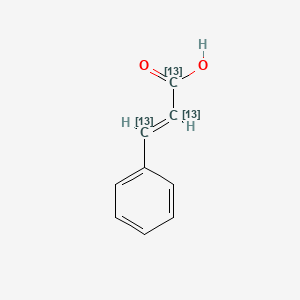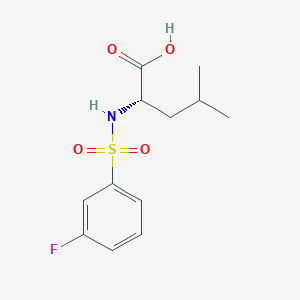
((3-Fluorophenyl)sulfonyl)-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((3-Fluorophenyl)sulfonyl)-L-leucine is a chemical compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a 3-fluorophenyl group attached to a sulfonyl moiety, which is further connected to the amino acid L-leucine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Fluorophenyl)sulfonyl)-L-leucine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with L-leucine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
((3-Fluorophenyl)sulfonyl)-L-leucine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfinyl derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
((3-Fluorophenyl)sulfonyl)-L-leucine is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. The compound can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and functions.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of ((3-Fluorophenyl)sulfonyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting biological outcomes.
相似化合物的比较
Similar Compounds
- ((3-Fluorophenyl)sulfonyl)valine
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- Sulfonamide drugs
Uniqueness
((3-Fluorophenyl)sulfonyl)-L-leucine is unique due to its combination of a fluorophenyl group and a sulfonyl moiety attached to an amino acid. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, this compound offers a unique balance of reactivity and stability, making it suitable for a wide range of research and industrial uses.
属性
分子式 |
C12H16FNO4S |
|---|---|
分子量 |
289.33 g/mol |
IUPAC 名称 |
(2S)-2-[(3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H16FNO4S/c1-8(2)6-11(12(15)16)14-19(17,18)10-5-3-4-9(13)7-10/h3-5,7-8,11,14H,6H2,1-2H3,(H,15,16)/t11-/m0/s1 |
InChI 键 |
ZYKWMCMFSWWFFG-NSHDSACASA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
规范 SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


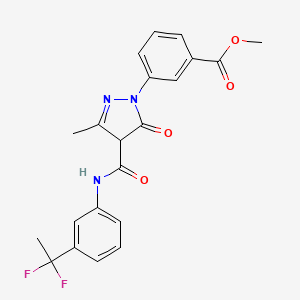

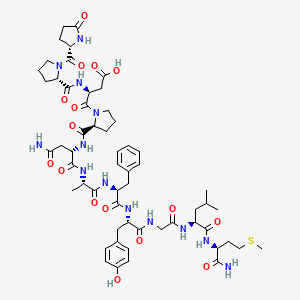
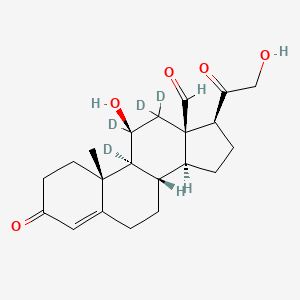
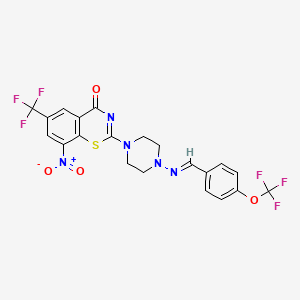
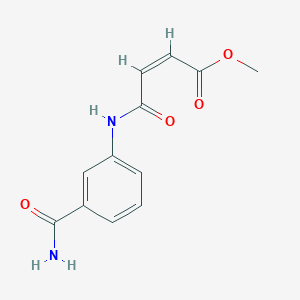
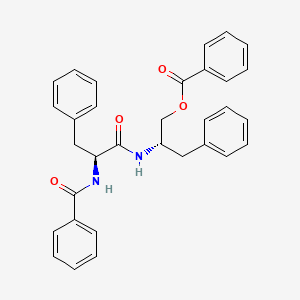
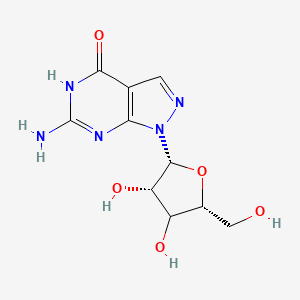

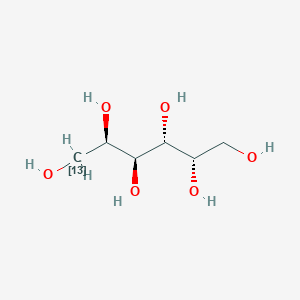
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12400638.png)
